{[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE
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Overview
Description
{[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 5-methylthiophene-2-carboxylic acid with 2-oxo-2-((1-(p-tolyl)ethyl)amino)ethanol under specific conditions to form the desired ester. The reaction conditions often require the use of catalysts and solvents to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
{[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
{[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and processes. The exact pathways depend on the context of its application, whether in biochemical assays or therapeutic settings.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl 5-ethylthiophene-2-carboxylate
- 2-Oxo-2-((1-(p-tolyl)ethyl)amino)ethyl 5-phenylthiophene-2-carboxylate
Uniqueness
{[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE is unique due to the presence of both the oxo and amino functional groups, which provide versatility in chemical reactions and interactions. Its specific structure also allows for unique applications in various fields, distinguishing it from similar compounds.
Properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-11-4-7-14(8-5-11)13(3)18-16(19)10-21-17(20)15-9-6-12(2)22-15/h4-9,13H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAHKDIRRHNREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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